(4,4-Diphenylcyclohexen-1-yl)oxy-trimethylsilane
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Overview
Description
(4,4-Diphenylcyclohexen-1-yl)oxy-trimethylsilane is an organosilicon compound that features a cyclohexene ring substituted with diphenyl groups and a trimethylsilane group. Organosilicon compounds are widely studied for their unique chemical properties and applications in various fields such as materials science, organic synthesis, and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4,4-Diphenylcyclohexen-1-yl)oxy-trimethylsilane typically involves the reaction of a cyclohexene derivative with diphenyl groups and a silylating agent. Common silylating agents include trimethylsilyl chloride or trimethylsilyl trifluoromethanesulfonate. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to facilitate the formation of the silyl ether.
Industrial Production Methods
Industrial production methods for organosilicon compounds often involve large-scale reactions using similar synthetic routes as described above. The choice of solvents, catalysts, and reaction conditions may vary to optimize yield and purity for commercial applications.
Chemical Reactions Analysis
Types of Reactions
(4,4-Diphenylcyclohexen-1-yl)oxy-trimethylsilane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the cyclohexene ring or the diphenyl groups.
Substitution: The trimethylsilane group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as alkoxides, amines, or halides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce a wide range of functional groups.
Scientific Research Applications
Chemistry
In chemistry, (4,4-Diphenylcyclohexen-1-yl)oxy-trimethylsilane can be used as a precursor for the synthesis of more complex organosilicon compounds. It may also serve as a protecting group for hydroxyl or amine functionalities in organic synthesis.
Biology and Medicine
Organosilicon compounds, including this compound, are studied for their potential biological activities. They may be investigated for their effects on cellular processes, enzyme inhibition, or as potential drug candidates.
Industry
In industry, this compound may be used in the production of silicone-based materials, coatings, and adhesives. Its unique chemical properties can enhance the performance and durability of these materials.
Mechanism of Action
The mechanism of action of (4,4-Diphenylcyclohexen-1-yl)oxy-trimethylsilane depends on its specific application. In organic synthesis, it may act as a protecting group or a reagent for introducing silyl functionalities. In biological systems, its effects may involve interactions with cellular membranes, proteins, or nucleic acids.
Comparison with Similar Compounds
Similar Compounds
Trimethylsilyl ethers: Compounds with a similar silyl group but different organic moieties.
Diphenylcyclohexene derivatives: Compounds with similar cyclohexene and diphenyl structures but different substituents.
Uniqueness
(4,4-Diphenylcyclohexen-1-yl)oxy-trimethylsilane is unique due to its combination of a cyclohexene ring with diphenyl groups and a trimethylsilane group. This structure imparts specific chemical properties that can be advantageous in various applications, such as increased stability, reactivity, or compatibility with other compounds.
Properties
CAS No. |
819802-90-9 |
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Molecular Formula |
C21H26OSi |
Molecular Weight |
322.5 g/mol |
IUPAC Name |
(4,4-diphenylcyclohexen-1-yl)oxy-trimethylsilane |
InChI |
InChI=1S/C21H26OSi/c1-23(2,3)22-20-14-16-21(17-15-20,18-10-6-4-7-11-18)19-12-8-5-9-13-19/h4-14H,15-17H2,1-3H3 |
InChI Key |
BREMXCROAATGGD-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)OC1=CCC(CC1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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